molecular formula C18H21N5O3 B2420965 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 2034326-49-1

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No.: B2420965
CAS No.: 2034326-49-1
M. Wt: 355.398
InChI Key: UFHBPYBULZARRE-UHFFFAOYSA-N
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Description

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with an ethyl group, a dioxo group, and a carboxamide group Additionally, it contains a pyrazole ring attached to a phenyl group

Scientific Research Applications

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-2,3-dioxopiperazine with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2,3-dioxopiperazine-1-carboxamide
  • 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine
  • N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Uniqueness

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-2-21-10-11-23(17(25)16(21)24)18(26)19-8-9-22-13-15(12-20-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHBPYBULZARRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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